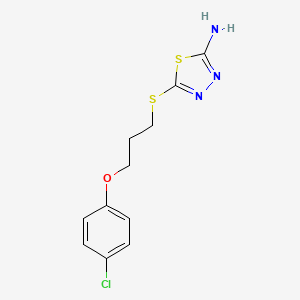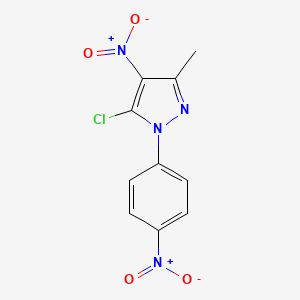![molecular formula C23H28BNO4 B14912849 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)
9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate is an organoboron compound with the molecular formula C23H28BNO4 and a molecular weight of 393.29 . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles . The major products formed from these reactions are boronic acids, alcohol derivatives, and substituted boron compounds .
Scientific Research Applications
9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in various applications, such as drug development and material synthesis .
Comparison with Similar Compounds
Similar compounds to 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate include:
9H-Fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate: This compound has similar structural features but contains hydroxyl groups instead of the dioxaborolane moiety.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used in the synthesis of polymer semiconductors and has a similar boron-containing structure.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine: This compound is used in peptide synthesis and has a similar fluorenylmethyl protecting group.
The uniqueness of this compound lies in its combination of the fluorenylmethyl and dioxaborolane moieties, which provide distinct reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C23H28BNO4 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)13-14-25-21(26)27-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,25,26) |
InChI Key |
IJNJXBWBADJDLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



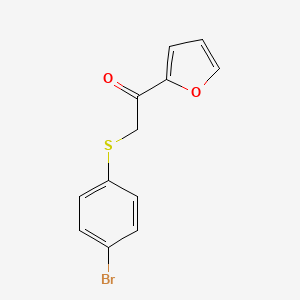
![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)
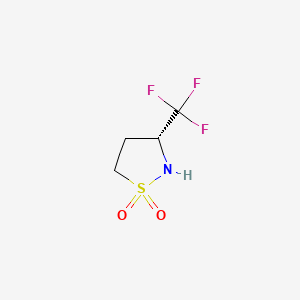
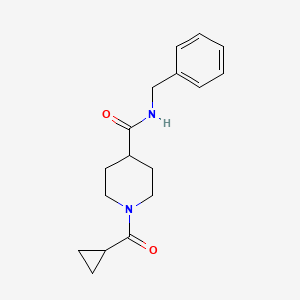
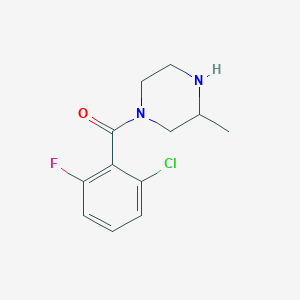
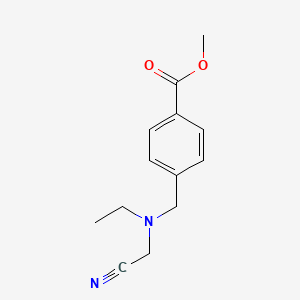
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
![1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid](/img/structure/B14912814.png)
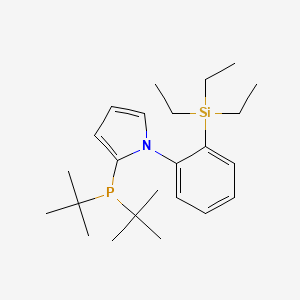
![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
